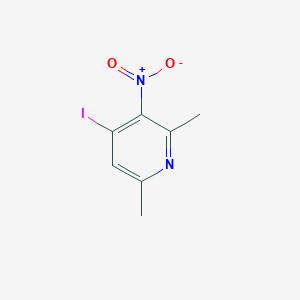

4-Iodo-2,6-dimethyl-3-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2,6-dimethyl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4-3-6(8)7(10(11)12)5(2)9-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCPTKYIBKXLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Versatility of Halogenated Nitropyridines As Synthetic Intermediates

Halogenated nitropyridines are a class of organic compounds that have garnered considerable attention for their utility in synthetic chemistry. The presence of both a halogen atom and a nitro group on the pyridine (B92270) ring imparts a distinct reactivity profile, making them powerful precursors for a wide array of chemical transformations.

The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution, but it concurrently activates the ring for nucleophilic aromatic substitution (SNAr). This effect is particularly pronounced for halogens positioned at the ortho and para positions relative to the nitro group. Consequently, the halogen can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to diverse functionalized pyridines.

Furthermore, the iodine atom in iodo-substituted pyridines offers an additional layer of synthetic versatility. The carbon-iodine bond is amenable to a host of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This capability allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of the pyridine core with a wide range of substituents. The interplay between the nitro group's activating effect and the iodo group's coupling potential makes compounds like 4-Iodo-2,6-dimethyl-3-nitropyridine highly sought-after building blocks in the synthesis of complex organic molecules.

A Strategic Linchpin in Heterocyclic Chemistry

The strategic importance of 4-Iodo-2,6-dimethyl-3-nitropyridine in heterocyclic chemistry lies in its pre-functionalized framework, which allows for selective and sequential modifications. The methyl groups at the 2- and 6-positions provide steric hindrance that can influence the regioselectivity of certain reactions, while also serving as potential sites for further functionalization through oxidation or deprotonation-alkylation sequences.

The primary value of this compound is its role as a scaffold for the synthesis of more complex heterocyclic systems. For instance, the displacement of the iodo group via SNAr reactions can be followed by the reduction of the nitro group to an amino group. This newly formed amino functionality can then participate in cyclization reactions, leading to the formation of fused bicyclic systems, such as pyrido[2,3-b]pyrazines or other nitrogen-containing heterocycles. One documented application involves the synthesis of 5,7-dimethyl-6-azaindole, where this compound is a key precursor. lookchem.com

The ability to perform cross-coupling reactions at the 4-position, followed by transformations of the nitro group, provides a modular approach to constructing libraries of substituted pyridines for biological screening or materials science applications. This strategic positioning of reactive handles makes this compound a valuable tool for medicinal chemists and materials scientists seeking to explore structure-activity or structure-property relationships.

The Evolution of Pyridine Functionalization

The methods for functionalizing the pyridine (B92270) ring have evolved significantly over the years. Historically, the synthesis of substituted pyridines often relied on the construction of the ring from acyclic precursors. The Hantzsch pyridine synthesis, first described in 1881, is a classic example, involving the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849). bldpharm.com While effective, these methods can lack the flexibility and efficiency required for modern drug discovery and materials development, where the direct and selective functionalization of a pre-existing pyridine ring is often more desirable.

Direct functionalization of the pyridine ring has traditionally been challenging due to its electron-deficient nature, which makes it resistant to electrophilic aromatic substitution. sav.sk Early methods for introducing substituents often required harsh reaction conditions. The development of transition-metal-catalyzed C-H activation and cross-coupling reactions in the late 20th and early 21st centuries revolutionized pyridine chemistry. sav.skchempap.org These methods allow for the direct introduction of a wide range of functional groups at specific positions on the pyridine ring with high selectivity and under milder conditions.

The synthesis of specifically substituted pyridines like 4-Iodo-2,6-dimethyl-3-nitropyridine builds upon this rich history. The introduction of the nitro group often facilitates subsequent functionalization, and the halogenation of nitropyridines provides a key entry point for a diverse array of synthetic transformations. The synthesis of a related compound, 4-chloro-2,6-dimethyl-3-nitropyridine, for example, can be achieved by heating 2,6-dimethyl-3-nitro-4-pyridone with phosphorus oxychloride. nih.gov A similar strategy, or a halogen exchange reaction, could be envisioned for the synthesis of the iodo-analogue.

Driving Research on 4 Iodo 2,6 Dimethyl 3 Nitropyridine

De Novo Synthesis Strategies for the Pyridine Core

The de novo synthesis of the this compound framework involves the initial construction of the 2,6-dimethylpyridine (B142122) ring system followed by subsequent functionalization. These methods build the heterocyclic ring from simpler, non-cyclic starting materials.

Precursor Chemistry and Starting Materials

The foundational step in many de novo pyridine syntheses involves the condensation of aldehydes or ketones with a source of ammonia (B1221849). acsgcipr.org For the synthesis of a 2,6-dimethylpyridine core, common starting materials include ethyl acetoacetate, formaldehyde, and an ammonia source. orgsyn.orgwikipedia.org Industrially, 2,6-lutidine (2,6-dimethylpyridine) is produced by the reaction of formaldehyde, acetone, and ammonia. wikipedia.org Another laboratory route involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source to yield a 2,6-dimethyl-1,4-dihydropyridine derivative, which is subsequently aromatized. orgsyn.orgwikipedia.org

Alternative precursors for pyridine ring synthesis include α,β,γ,δ-unsaturated ketones which can react with ammonium (B1175870) formate (B1220265) to form asymmetrical 2,6-diarylpyridines. organic-chemistry.org The use of 1,3-dicarbonyl compounds in condensation reactions with an aldehyde and ammonia is a classic approach to symmetrical pyridines. baranlab.org

| Precursor Type | Specific Examples | Resulting Pyridine Feature |

|---|---|---|

| Aldehydes/Ketones and Ammonia Source | Formaldehyde, Acetaldehyde, Ammonia | Simple Pyridines (e.g., Picolines) acsgcipr.org |

| β-Ketoesters and Aldehydes | Ethyl Acetoacetate, Formaldehyde | Substituted Dihydropyridines orgsyn.orgwikipedia.org |

| Unsaturated Ketones | α,β,γ,δ-Unsaturated Ketones | Asymmetrical 2,6-Disubstituted Pyridines organic-chemistry.org |

| 1,3-Dicarbonyls and Aldehydes | Generic 1,3-dicarbonyl, Aldehyde | Symmetrical Pyridines baranlab.org |

Cyclization Reactions Leading to the Pyridine Ring

Several named reactions are central to the cyclization step in pyridine synthesis. The Hantzsch dihydropyridine (B1217469) synthesis is a well-established method that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. organic-chemistry.org The resulting dihydropyridine can then be oxidized to the corresponding pyridine.

Another significant approach is the Bohlmann-Rahtz pyridine synthesis. organic-chemistry.org More contemporary methods include transition metal-catalyzed [2+2+2] cycloadditions, which offer a powerful means to construct the pyridine ring. acsgcipr.org Domino reactions, which combine multiple transformations in a single pot, have also been developed for efficient pyridine synthesis. For instance, a cyclization-oxidative aromatization approach using a bifunctional palladium-on-carbon/montmorillonite K-10 catalyst under microwave irradiation has been reported. organic-chemistry.org

Inverse electron demand Diels-Alder reactions represent another sophisticated strategy for pyridine ring construction. baranlab.org In this approach, heterocyclic azadienes react with an appropriate dienophile, followed by a retro-[4+2] reaction or scission of the resulting bicyclic intermediate to yield the pyridine ring. baranlab.org

Functionalization of Pre-formed Pyridine Derivatives

This strategy begins with a pre-existing pyridine ring, typically 2,6-lutidine (2,6-dimethylpyridine), and introduces the nitro and iodo groups in subsequent steps. This is often a more direct route to the target compound.

Regioselective Nitration Methodologies

The introduction of a nitro group at the 3-position of the 2,6-dimethylpyridine ring is a critical step. 2,6-Lutidine can be nitrated to form 2,6-dimethyl-3-nitropyridine (B99991). sigmaaldrich.com The nitration of 2,6-dichloropyridine (B45657) to 2,6-dichloro-3-nitropyridine (B41883) is known to proceed using a mixture of nitric acid and sulfuric acid. google.com A similar principle applies to the nitration of 2,6-lutidine. The use of oleum (B3057394) in the nitration of 2,6-dichloropyridine has been shown to be advantageous, allowing for lower molar ratios of nitric acid and minimizing the evolution of hazardous nitrogen oxides. google.com

The synthesis of 2,6-dimethyl-4-nitro-pyridine has also been reported, highlighting the possibility of different nitration outcomes depending on the reaction conditions and starting materials. nih.gov

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2,6-Lutidine | Nitrating agent | 2,6-Dimethyl-3-nitropyridine | sigmaaldrich.com |

| 2,6-Dichloropyridine | HNO3 / H2SO4 | 2,6-Dichloro-3-nitropyridine | google.com |

| 2,6-Dichloropyridine | HNO3 / Oleum | 2,6-Dichloro-3-nitropyridine | google.com |

Selective Iodination Protocols

The introduction of an iodine atom at the 4-position of the 2,6-dimethyl-3-nitropyridine ring is the final key functionalization. Electrophilic aromatic substitution is a common method for the iodination of arenes and heteroarenes. nih.gov However, the reactivity of the pyridine ring, especially when deactivated by a nitro group, can make direct iodination challenging.

A general strategy for the selective C-H iodination of (hetero)arenes involves the use of a mixture of bis(methanesulfonyl) peroxide and an iodide source, or more conveniently, molecular iodine with silver mesylate. nih.gov This method has been shown to be effective for a range of substrates, including electron-rich pyridines. nih.gov

An alternative approach to a 4-halopyridine is through a Sandmeyer-type reaction starting from a 4-aminopyridine (B3432731) derivative. For instance, 4-amino-2,6-lutidine can be converted to 2,6-dimethyl-4-bromopyridine by treatment with liquid bromine and sodium nitrite (B80452) in an acidic medium. patsnap.com A similar transformation could potentially be adapted for iodination.

Another route involves the conversion of a 4-pyridone to a 4-halopyridine. For example, 2,6-dimethyl-3-nitro-4-pyridone can be treated with phosphorus oxychloride to yield 4-chloro-2,6-dimethyl-3-nitropyridine. prepchem.com While this produces a chloro-derivative, similar transformations using iodine-based reagents could potentially yield the desired iodo-compound.

Methylation Strategies at the 2,6-Positions

While the primary focus is often on the synthesis of the core and subsequent functionalization, the methods for introducing methyl groups onto a pyridine ring are also relevant. Direct methylation of pyridine can be achieved, though it often requires specific catalysts and conditions. For example, the gas-phase methylation of pyridine with CO-H₂ or CO₂-H₂ over a nickel catalyst can produce both 2-picoline and 2,6-lutidine. nih.gov The use of methanol (B129727) as a methylating agent in the vapor phase with Ni-Co ferrite (B1171679) catalysts has also been explored, yielding a mixture of methylpyridines. nih.gov

A rhodium-catalyzed method for the C-3/5 methylation of pyridines has been developed, which proceeds through temporary dearomatization. rsc.org While this targets different positions, it illustrates advanced catalytic approaches to pyridine methylation. A more direct approach for α-methylation involves heating a pyridine compound with a methylating agent in the presence of a nickel and nickel oxide catalyst. google.com This process can be controlled to produce either α-picoline from pyridine or 2,6-lutidine from α-picoline. google.com

| Starting Material | Reagents/Catalyst | Product(s) | Reference |

|---|---|---|---|

| Pyridine | CO-H₂ or CO₂-H₂ / Nickel catalyst | 2-Picoline, 2,6-Lutidine | nih.gov |

| Pyridine | Methanol / Ni-Co ferrite catalyst | 2-, 3-Methylpyridines, 2,6-Lutidine | nih.gov |

| Pyridine | Methylating agent / Nickel and nickel oxide catalyst | α-Picoline | google.com |

| α-Picoline | Methylating agent / Nickel and nickel oxide catalyst | 2,6-Lutidine | google.com |

Cross-Coupling Reactions Involving the C-I Bond

The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, making this compound an excellent candidate for such transformations.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds, typically catalyzed by a palladium complex. organic-chemistry.org For this compound, a reaction with an aryl or vinyl boronic acid would be expected to proceed efficiently. The general catalytic cycle involves the oxidative addition of the iodopyridine to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org The electron-withdrawing nitro group would likely enhance the rate of oxidative addition. While specific examples for this exact substrate are not detailed in the searched literature, related couplings of 4-iodopyridines have been successfully performed. chemicalbook.comambeed.com

Hypothetical Reaction Data for Suzuki-Miyaura Coupling:

| Boronic Acid Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | High |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃/XPhos | K₃PO₄ | THF | 80 | Moderate to High |

Stille Coupling with Organostannanes

The Stille coupling utilizes organotin reagents to couple with organic halides. This reaction is known for its tolerance of a wide variety of functional groups. clockss.org The reaction of this compound with an organostannane, such as a vinyl- or aryltributyltin species, would be anticipated to form the corresponding 4-vinyl or 4-aryl-2,6-dimethyl-3-nitropyridine. The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. clockss.org

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. prepchem.comnih.gov The high reactivity of the C-I bond in this compound suggests it would be a suitable substrate for Sonogashira coupling. google.com This reaction would yield 4-alkynyl-2,6-dimethyl-3-nitropyridine derivatives, which are valuable intermediates in organic synthesis. Nickel-catalyzed Sonogashira couplings have also been developed as an alternative. sigmaaldrich.com

Heck Coupling with Alkenes

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. nih.gov It is expected that this compound would react with various alkenes, such as acrylates or styrenes, in a Heck-type reaction. This would lead to the formation of 4-alkenyl-2,6-dimethyl-3-nitropyridine derivatives, which are useful building blocks in medicinal chemistry and materials science.

Negishi Coupling and Other Transition Metal-Catalyzed Processes

The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron and organotin counterparts, often leading to milder reaction conditions and shorter reaction times. clockss.org The reaction of this compound with an organozinc reagent would be a viable method for introducing alkyl, aryl, or vinyl substituents at the 4-position. The tolerance of the Negishi coupling to various functional groups makes it a powerful synthetic tool. google.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring is electron-deficient, and this character is significantly enhanced by the presence of a strongly electron-withdrawing nitro group. In this compound, the nitro group at the 3-position activates the adjacent 4-position (where the iodine atom is located) towards nucleophilic attack. This makes the iodine atom a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (in this case, the iodide ion). nih.govnih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the iodo group.

For instance, reaction with an amine would yield a 4-amino-2,6-dimethyl-3-nitropyridine derivative. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been reported, indicating the feasibility of such substitutions. clockss.org Similarly, alkoxides would produce 4-alkoxy-2,6-dimethyl-3-nitropyridines, and thiols would lead to 4-thioether-substituted pyridines. The reactivity of nitropyridines in such substitutions is well-established. nih.govnih.gov

Illustrative SNAr Reactions of this compound:

| Nucleophile | Product |

| Piperidine | 4-(Piperidin-1-yl)-2,6-dimethyl-3-nitropyridine |

| Sodium methoxide | 4-Methoxy-2,6-dimethyl-3-nitropyridine |

| Sodium thiophenoxide | 2,6-Dimethyl-3-nitro-4-(phenylthio)pyridine |

Note: This table is illustrative and based on the general principles of SNAr reactions on activated halopyridines.

Reactivity at the Iodo-Substituted Position

The iodine atom at the 4-position of the pyridine ring is a key site for nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents, making it a valuable intermediate in organic synthesis.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are commonly employed to form new carbon-carbon and carbon-nitrogen bonds at this position.

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the iodo-substituted pyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a powerful method for forming biaryl structures. wikipedia.orglibretexts.org The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org Studies on similar systems, such as 3,4,5-tribromo-2,6-dimethylpyridine, have shown that the substitution pattern can be controlled by the reaction conditions and the nature of the boronic acid. nih.gov

Sonogashira Coupling: This coupling reaction enables the formation of a carbon-carbon bond between the iodo-substituted pyridine and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Copper-free versions of the Sonogashira reaction have also been developed to avoid the formation of undesirable alkyne homocoupling byproducts. nih.gov The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting the iodo-substituted pyridine with primary or secondary amines. wikipedia.orgorganic-chemistry.org This method has largely replaced harsher traditional methods for synthesizing aryl amines due to its broader substrate scope and greater functional group tolerance. wikipedia.org The choice of ligand for the palladium catalyst is crucial for achieving high yields and can be tailored to the specific amine substrate. libretexts.org

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions at the Iodo-Position

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids) | Palladium catalyst and a base | Forms C(sp²)–C(sp²) bonds; mild reaction conditions. wikipedia.orglibretexts.org |

| Sonogashira Coupling | Terminal alkynes | Palladium catalyst, often with a copper(I) co-catalyst, and a base | Forms C(sp²)–C(sp) bonds; can be performed under mild, even aqueous, conditions. wikipedia.orglibretexts.org |

| Buchwald-Hartwig Amination | Primary or secondary amines | Palladium catalyst and a base | Forms C–N bonds; wide substrate scope. wikipedia.orgorganic-chemistry.org |

Influence of the Nitro Group on SNAr Mechanisms

The electron-withdrawing nature of the nitro group at the 3-position significantly influences the reactivity of the pyridine ring, particularly towards nucleophilic aromatic substitution (SNAr). The nitro group activates the ring for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate that forms during the reaction.

In the context of this compound, the nitro group ortho to the iodo substituent strongly facilitates the displacement of the iodide ion by nucleophiles. This activation is a well-established principle in aromatic chemistry. For instance, in related halonitropyridine systems, the rate of nucleophilic substitution is markedly increased by the presence of an ortho or para nitro group.

Research on the reaction of 3-bromo-4-nitropyridine with amines has shown that the position of the nitro group can even lead to unexpected rearrangements, highlighting its profound electronic influence. clockss.org In the case of this compound, the nitro group's activation is crucial for the success of many substitution reactions at the 4-position.

Transformations Involving the Nitro Group

The nitro group itself is a versatile functional group that can undergo various transformations, further expanding the synthetic utility of this compound.

A primary transformation of the nitro group is its reduction to an amino group. This conversion is a fundamental step in the synthesis of many biologically active compounds and functional materials. A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Chemical reducing agents such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, and sodium dithionite (B78146) (Na₂S₂O₄) are also widely used. The resulting amino-substituted pyridines are valuable building blocks for further functionalization, such as diazotization followed by substitution or acylation.

Beyond reduction, the nitro group can be involved in other modifications, although these are less common than reduction. The strong electron-withdrawing character of the nitro group can influence the acidity of adjacent C-H bonds, potentially allowing for deprotonation and subsequent reaction with electrophiles under specific conditions. However, such reactions are highly substrate-dependent and often require carefully controlled reaction conditions to avoid competing reactions.

Reactions at the Methyl Substituents

The two methyl groups at the 2- and 6-positions of the pyridine ring also offer opportunities for chemical modification, primarily through oxidation reactions.

The methyl groups of 2,6-dimethylpyridine derivatives can be oxidized to various higher oxidation states, such as hydroxymethyl, formyl (aldehyde), or carboxyl groups. The choice of oxidizing agent determines the extent of the oxidation.

For the selective oxidation to the corresponding aldehydes, reagents like selenium dioxide (SeO₂) can be used. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the methyl groups all the way to carboxylic acids. The resulting pyridinecarboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. It is important to note that the reaction conditions must be carefully controlled to avoid undesired side reactions or degradation of the pyridine ring, especially given the presence of the activating nitro group.

Deprotonation and Subsequent Electrophilic Quenching

The presence of the strongly electron-withdrawing nitro group at the 3-position significantly acidifies the protons on the adjacent methyl groups and the pyridine ring. Deprotonation of this compound can be achieved using strong bases, such as organolithium reagents or lithium amides, at low temperatures. The most probable site for deprotonation is one of the methyl groups, particularly the one at the 2-position, due to the combined acidifying effect of the adjacent nitro group and the ring nitrogen.

Once formed, the resulting lithiated intermediate is a potent nucleophile and can be quenched with a variety of electrophiles. This strategy allows for the introduction of a wide range of functional groups at the methyl position.

Table 1: Predicted Products of Electrophilic Quenching of Lithiated this compound

| Electrophile | Reagent Example | Predicted Product Structure |

| Alkyl halide | Methyl iodide (CH₃I) | 4-Iodo-2-ethyl-6-methyl-3-nitropyridine |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | 1-(4-Iodo-6-methyl-3-nitro-pyridin-2-yl)-1-phenyl-ethanol |

| Ketone | Acetone ((CH₃)₂CO) | 2-(4-Iodo-6-methyl-3-nitro-pyridin-2-yl)-propan-2-ol |

| Carbon dioxide | CO₂ | 2-(4-Iodo-6-methyl-3-nitro-pyridin-2-yl)-acetic acid |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | 4-Iodo-2,6-dimethyl-3-nitro-5-(methylthio)pyridine |

This table represents predicted outcomes based on general principles of organolithium chemistry and has not been confirmed by specific experimental data for this compound.

Chemo- and Regioselectivity in Multi-Substituted Pyridine Reactivity

The diverse set of substituents on the this compound ring leads to interesting challenges and opportunities in controlling chemo- and regioselectivity.

Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution. The iodo group at the 4-position is the most likely leaving group in such reactions. The regioselectivity is primarily dictated by the strong activation provided by the para-nitro group.

Reactions at the Methyl Groups: As discussed in the deprotonation section, the methyl groups are activated for reactions involving the removal of a proton. Selective functionalization of one methyl group over the other could be challenging but might be achievable by carefully controlling reaction conditions and the steric bulk of the base and electrophile.

Competition between Reaction Sites: A key aspect of the chemoselectivity is the competition between nucleophilic attack at the C4 position and deprotonation of a methyl group. The outcome of a reaction with a nucleophilic/basic reagent will depend on the nature of the reagent, the solvent, and the temperature. Strong, non-nucleophilic bases are more likely to effect deprotonation, while softer, more nucleophilic species would favor substitution.

Mechanistic Studies of Key Reactions of this compound

Mechanism of Nucleophilic Aromatic Substitution: The nucleophilic aromatic substitution at the C4 position is expected to proceed via a Meisenheimer-type intermediate.

Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, which bears the iodo leaving group. This attack is facilitated by the electron-withdrawing effect of the nitro group and the pyridine nitrogen, which can stabilize the incoming negative charge. This leads to the formation of a negatively charged intermediate, a Meisenheimer complex, where the negative charge is delocalized over the pyridine ring and the nitro group.

Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the iodide ion, which is a good leaving group.

Mechanism of Deprotonation and Electrophilic Quenching:

Deprotonation: A strong base, such as n-butyllithium, abstracts a proton from one of the methyl groups, likely the one at the 2-position due to greater acidification. This results in the formation of a carbanion that is stabilized by resonance with the nitro group and chelation with the lithium cation.

Electrophilic Attack: The resulting lithiated species then acts as a nucleophile, attacking an added electrophile to form a new carbon-carbon or carbon-heteroatom bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Chemical Shift Analysis and Coupling Constants

Specific ¹H NMR data detailing the chemical shifts (δ) and coupling constants (J) for the aromatic and methyl protons of this compound are not available in the public domain.

¹³C NMR Spectral Interpretation

Publicly accessible databases lack the ¹³C NMR spectrum for this compound, which would be necessary to assign the chemical shifts for the carbon atoms of the pyridine ring and the methyl groups.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

No information on 2D NMR experiments (e.g., COSY, HSQC, HMBC) for this compound could be found. These techniques are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Published IR and Raman spectra for this compound, which would provide information on the vibrational modes of its functional groups (C-I, NO₂, C-H, C=C, C-N), are not available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

While the molecular weight is known to be 278.05 g/mol , detailed mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, is not present in the surveyed literature. bldpharm.com

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. Such a study would be required to determine its precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

In-depth Structural and Spectroscopic Data for this compound Remains Elusive in Publicly Available Research

A thorough review of scientific literature and chemical databases has revealed a significant lack of publicly available, in-depth research specifically detailing the crystal structure and advanced spectroscopic properties of the chemical compound This compound . While information exists for structurally related compounds, such as its N-oxide derivative and other halogenated or nitrated pyridines, specific crystallographic and detailed spectroscopic data for the title compound could not be located.

Consequently, a detailed analysis of its crystal packing, intermolecular interactions, precise bond lengths, bond angles, and dihedral angles, as well as an exploration of its conformational and electronic structure through advanced spectroscopic methods, cannot be provided at this time. The generation of scientifically accurate data tables and a comprehensive discussion as per the requested outline is contingent upon the availability of primary research data from X-ray crystallography and advanced spectroscopic studies, which appear to be absent from the public domain for this specific compound.

Research on analogous compounds, such as 2-Iodo-3-nitropyridine , has shown that the crystal structures are stabilized by intermolecular C—H⋯N hydrogen-bonding interactions, and the nitro group is often tilted with respect to the pyridine ring. google.com Similarly, studies on 2,6-dimethyl-3-halo-4-nitropyridine N-oxides have involved UV spectra and INDO calculations to analyze electronic structure and the influence of substituents. However, these findings cannot be directly extrapolated to accurately describe the unique structural and electronic characteristics of this compound.

Without dedicated research on this compound, any attempt to detail its specific structural and spectroscopic features would be speculative and would not meet the standards of scientific accuracy. Further empirical investigation is required to elucidate the precise three-dimensional arrangement of this molecule in the solid state and to fully characterize its electronic and conformational properties.

Computational and Theoretical Investigations of 4 Iodo 2,6 Dimethyl 3 Nitropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For 4-Iodo-2,6-dimethyl-3-nitropyridine, DFT calculations can elucidate its structural and electronic features, which are fundamental to its chemical behavior. nih.gov Such calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule by finding the lowest energy structure. For this compound, the pyridine (B92270) ring is expected to be largely planar, characteristic of aromatic systems. However, steric hindrance between the nitro group at the C3 position and the adjacent methyl group at the C2 position would likely cause the nitro group to twist out of the plane of the pyridine ring. This torsion angle is a critical parameter that influences the molecule's electronic properties and reactivity. The C-I bond at the C4 position and the methyl group at C6 would also adopt geometries that minimize steric strain.

Below is a table of hypothetical, yet representative, optimized geometric parameters for this compound, as would be predicted by DFT calculations.

| Parameter (Bond/Angle) | Predicted Value | Description |

| C3-N (nitro) Bond Length | ~1.45 Å | The bond connecting the pyridine ring to the nitro group. |

| C4-I Bond Length | ~2.09 Å | The bond between the pyridine ring and the iodine atom. |

| N-O (nitro) Bond Length | ~1.22 Å | The length of the oxygen bonds within the nitro group. |

| C2-C3-N-O Dihedral Angle | 15-45° | The twist of the nitro group relative to the pyridine ring due to steric hindrance with the C2-methyl group. |

| C3-C4-C5 Bond Angle | ~118° | An internal angle of the pyridine ring, slightly distorted by substituents. |

Note: The values in this table are illustrative and represent typical values expected from DFT calculations on similar substituted pyridine systems.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. byjus.com The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. masterorganicchemistry.com

For this compound, the HOMO is expected to have significant electron density on the pyridine ring and the iodine atom, which are the most electron-rich regions. Conversely, the LUMO is anticipated to be localized primarily on the electron-deficient nitro group and the associated atoms of the pyridine ring. This distribution makes the molecule susceptible to nucleophilic attack at positions activated by the nitro group.

| Orbital | Predicted Energy (eV) | Description and Implication for Reactivity |

| HOMO | -6.5 eV | Represents the electron-donating capacity. The energy level suggests it can participate in reactions with suitable electrophiles. |

| LUMO | -2.1 eV | Represents the electron-accepting capacity. The low energy level, influenced by the nitro group, indicates a high susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | A moderate energy gap suggests the molecule is stable but will participate in chemical reactions under appropriate conditions. |

Note: The energy values are hypothetical and serve to illustrate the output of FMO analysis.

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution across a molecule. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would show regions of negative electrostatic potential (typically colored red or yellow) concentrated around the highly electronegative oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These are the most likely sites for attack by electrophiles or for forming hydrogen bonds. nih.gov

Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms of the methyl groups. A region of positive potential, known as a sigma-hole, may also be present on the iodine atom along the axis of the C-I bond, making it a potential site for halogen bonding interactions.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, including the identification of intermediates and transition states. A highly relevant reaction for this compound is nucleophilic aromatic substitution (SNAr), where the iodide ion acts as the leaving group. byjus.comnih.gov The presence of a strong electron-withdrawing nitro group positioned ortho to the iodine atom significantly activates the ring for such an attack. byjus.comlibretexts.org

Theoretical calculations can model the entire reaction coordinate for an SNAr reaction, for instance, with a nucleophile like methoxide. The key steps that can be analyzed include:

Nucleophilic Attack: The initial attack of the nucleophile on the carbon atom bonded to the iodine (the ipso-carbon).

Transition State 1: The energy barrier leading to the formation of a negatively charged intermediate.

Meisenheimer Complex: The formation of a stabilized, anionic intermediate where the negative charge is delocalized across the aromatic ring and onto the nitro group. libretexts.org Computational models can confirm the stability of this complex.

Transition State 2: The energy barrier for the expulsion of the iodide leaving group.

Product Formation: The final step where the aromaticity of the ring is restored.

By calculating the energies of these states, chemists can determine the reaction's activation energy and predict its rate, providing a detailed mechanistic understanding that is difficult to achieve through experimental means alone. masterorganicchemistry.com

QSAR Studies for Reactivity Prediction in Organic Transformations (Non-Biological Focus)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between a molecule's structural or physicochemical properties (descriptors) and its activity or reactivity. researchgate.net While often used in drug design, QSAR can also be applied to predict the reactivity of compounds in non-biological organic transformations. nih.gov

For this compound, a QSAR model could predict its performance in a series of, for example, palladium-catalyzed cross-coupling reactions. This would involve calculating a range of molecular descriptors for the molecule and its analogues and correlating them with experimentally determined reaction yields or rates.

| Descriptor Type | Example Descriptor | Relevance to Reactivity Prediction |

| Electronic | HOMO/LUMO Energies | Predicts susceptibility to nucleophilic/electrophilic attack and charge transfer capabilities. researchgate.net |

| Partial Atomic Charges | Identifies the most reactive sites on the molecule for bond formation. | |

| Steric | Molecular Volume/Surface Area | Quantifies the steric hindrance around the reactive center (the C-I bond), affecting accessibility for catalysts or reagents. |

| Van der Waals Radius | Influences intermolecular interactions and the "fit" into a catalyst's active site. mdpi.com | |

| Topological | Connectivity Indices | Encodes information about the branching and shape of the molecule, which can correlate with its overall reactivity. |

| Quantum-Chemical | Dipole Moment | Relates to the molecule's overall polarity, affecting its solubility and interactions in polar reaction media. |

This table lists potential descriptors for a QSAR model focused on predicting organic reactivity.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net An MD simulation of this compound could reveal important information about its conformational flexibility and intermolecular interactions in a condensed phase, such as in a solvent or a crystal lattice.

Key insights from MD simulations would include:

Torsional Dynamics: Observing the rotation of the methyl groups and the sterically hindered nitro group. This can reveal the accessible conformational space and the energy barriers between different rotational states.

Solvent Interactions: Simulating the molecule in a solvent box (e.g., water or an organic solvent) would show how solvent molecules arrange around it and form interactions, which can significantly impact reaction rates.

Intermolecular Interactions: In a simulation of multiple molecules, one could observe the formation of non-covalent interactions like π-π stacking between pyridine rings or halogen bonding involving the iodine atom. These interactions are critical in determining the solid-state packing and bulk material properties. researchgate.net

In Silico Design of Novel Pyridine Derivatives based on this compound Scaffold

Extensive research into the computational and theoretical properties of the specific chemical compound this compound has not yielded sufficient data in publicly accessible scientific literature. As a result, a detailed analysis based on direct computational studies, including Density Functional Theory (DFT) calculations, molecular dynamics simulations, or quantitative structure-activity relationship (QSAR) models specifically for this molecule, cannot be provided at this time.

The in silico design of novel pyridine derivatives is a common practice in medicinal chemistry and materials science, leveraging the structural and electronic properties of a known scaffold. This process typically involves computational modeling to predict how modifications to the parent molecule will affect its properties. For a hypothetical scaffold like this compound, this would involve a systematic exploration of various functional groups at different positions on the pyridine ring.

The design process generally follows these steps:

Scaffold Selection and Analysis: The foundational molecule, in this case, this compound, is chosen based on known activities or desired chemical characteristics of related compounds. Its electronic and steric features are analyzed.

Virtual Library Generation: A library of virtual compounds is created by computationally adding, removing, or substituting functional groups on the scaffold. For instance, the iodo- group at the 4-position could be replaced with other halogens (fluoro, chloro, bromo) or with hydrogen, alkyl, or aryl groups. Similarly, the nitro group at the 3-position and the methyl groups at the 2- and 6-positions could be modified.

Property Prediction: The properties of these new virtual derivatives are then calculated using computational methods. This can include predictions of electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), steric parameters, and potential biological activity or material properties.

Filtering and Prioritization: The virtual library is then filtered based on desired parameters. For example, in drug design, this could involve filtering for compounds with predicted high binding affinity to a specific biological target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Without specific computational data for the this compound scaffold, the following table presents a hypothetical framework for how novel derivatives could be designed and evaluated in silico. The properties listed are examples of what would typically be calculated in such a study.

Table 1: Hypothetical In Silico Design of Novel Pyridine Derivatives

| Derivative | Modification from Scaffold | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Dipole Moment (Debye) |

|---|---|---|---|---|

| Scaffold | This compound | Data not available | Data not available | Data not available |

| Derivative 1 | Replacement of Iodo with Chloro | Value | Value | Value |

| Derivative 2 | Replacement of Iodo with Fluoro | Value | Value | Value |

| Derivative 3 | Replacement of Nitro with Amino | Value | Value | Value |

| Derivative 4 | Replacement of Methyl with Ethyl | Value | Value | Value |

Note: The values in this table are placeholders and would need to be calculated using appropriate computational chemistry software packages.

The insights gained from such in silico studies are invaluable for prioritizing the synthesis of new compounds, thereby saving time and resources in the research and development process. However, it is crucial to emphasize that these are theoretical predictions and require experimental validation.

Advanced Applications of 4 Iodo 2,6 Dimethyl 3 Nitropyridine in Synthetic Chemistry

Precursor in the Synthesis of Complex Organic Scaffolds

4-Iodo-2,6-dimethyl-3-nitropyridine serves as a valuable precursor for the synthesis of more complex molecular architectures. Its utility stems from the presence of an iodine atom, which can be readily displaced or participate in various cross-coupling reactions. This reactivity allows for the introduction of diverse functional groups and the construction of larger, more intricate organic scaffolds. The electron-withdrawing nitro group and the methyl groups on the pyridine (B92270) ring also influence the reactivity of the molecule, making it a versatile building block in organic synthesis.

Building Block for Heterocyclic Systems

The pyridine ring is a fundamental heterocyclic system present in numerous natural products and pharmaceutical agents. This compound is a key starting material for creating more complex heterocyclic structures. The iodine atom at the 4-position is particularly amenable to participating in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the connection of the pyridine core to other aromatic or aliphatic systems, thus generating a wide array of substituted pyridine derivatives. These derivatives are often precursors to compounds with significant biological or material science applications.

For instance, the general scheme for a Suzuki-Miyaura cross-coupling reaction involving a substituted iodopyridine is well-established in organic synthesis. This methodology can be applied to this compound to construct biaryl systems or other complex heterocyclic frameworks. The reaction typically involves a palladium catalyst and a base to facilitate the coupling between the iodopyridine and a boronic acid or ester.

Table 1: Representative Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl-2,6-dimethyl-3-nitropyridine |

This table represents a generalized reaction scheme and specific conditions may vary.

Intermediate in the Preparation of Advanced Materials (e.g., conducting polymers, dyes, sensors - non-biological)

While specific examples detailing the use of this compound in the synthesis of conducting polymers, dyes, or non-biological sensors are not extensively documented in readily available literature, its structural features suggest potential in these areas. The substituted pyridine core is a common motif in various functional materials.

The ability to undergo cross-coupling reactions allows for the incorporation of this pyridine unit into larger conjugated systems, which is a key characteristic of many organic electronic materials, including conducting polymers and dyes. The nitro group, being strongly electron-withdrawing, can be used to tune the electronic properties of such materials. Furthermore, the pyridine nitrogen atom provides a potential site for coordination with metal ions, a property that can be exploited in the design of chemical sensors.

Development of Novel Catalytic Systems Utilizing Pyridine Moieties

Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis. The synthesis of novel ligands derived from this compound could lead to the development of new catalytic systems. By replacing the iodine atom with a coordinating group, such as a phosphine (B1218219) or another heterocyclic moiety, new multidentate ligands can be prepared.

These new ligands could then be complexed with various transition metals to form catalysts for a range of organic transformations. The electronic and steric properties of the 2,6-dimethyl-3-nitropyridine (B99991) fragment would influence the catalytic activity and selectivity of the resulting metal complex. For example, nickel(II) complexes with certain pyridine-containing ligands have been shown to be active in ethylene (B1197577) dimerization.

Role in Methodological Advancements in Organic Synthesis

The reactivity of this compound can also be exploited to develop new synthetic methodologies. The presence of multiple functional groups allows for a variety of chemical transformations. For instance, the nitro group can be reduced to an amino group, which can then undergo a plethora of further reactions, such as diazotization followed by substitution, or amide bond formation.

The interplay between the iodo and nitro groups on the pyridine ring can lead to interesting and potentially novel reactivity. The development of selective transformations that target one group in the presence of the other would be a valuable addition to the synthetic chemist's toolbox.

Green Chemistry Approaches in the Utilization of this compound

The principles of green chemistry aim to make chemical processes more environmentally friendly. While specific green chemistry applications for this compound are not widely reported, general strategies can be applied to its use. For example, developing catalytic reactions that use this compound as a substrate would be preferable to stoichiometric reactions, as this would reduce waste.

Furthermore, the development of solvent-free or

Future Perspectives and Emerging Research Directions

Untapped Reactivity Profiles of 4-Iodo-2,6-dimethyl-3-nitropyridine

The reactivity of this compound is largely dictated by its three key functional groups: the iodo group at the 4-position, the nitro group at the 3-position, and the pyridine (B92270) core itself. While the iodo group is a well-established handle for cross-coupling reactions, its reactivity in the context of the adjacent electron-withdrawing nitro group and the flanking methyl groups presents opportunities for further study.

Future research could focus on exploiting the interplay between these groups. For instance, the selective activation of the C-I bond for transformations that are challenging due to steric hindrance from the methyl groups could be an area of investigation. Additionally, the nitro group, typically a strong deactivator of the ring towards electrophilic substitution, can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. Research has shown that in some 3-nitropyridines, the nitro group can be selectively substituted by nucleophiles like thiols. nih.gov A systematic study of SNAr reactions with a wide array of nucleophiles (N-, O-, S-, and C-based) on this compound would be a valuable endeavor to map its substitution patterns.

Another area of untapped potential lies in the direct C-H functionalization of the pyridine ring at the 5-position. While the electron-poor nature of the pyridine ring generally makes C-H activation challenging, recent advances in this field could offer new strategies. rsc.orgresearchgate.net

Integration into Flow Chemistry and Automated Synthesis

The synthesis and modification of heterocyclic compounds are increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced safety, better control over reaction parameters, and the ability to rapidly generate libraries of compounds.

Nitration reactions, in particular, are often highly exothermic and can be hazardous on a large scale. uniqsis.com The use of continuous flow reactors for the nitration of pyridines and other aromatics has been shown to be a much safer and more efficient method. uniqsis.com Future work could involve developing a robust flow synthesis for this compound and its precursors, potentially leading to safer and more scalable production.

Furthermore, the derivatization of this compound through cross-coupling or substitution reactions is well-suited for automated synthesis platforms. By integrating a flow reactor for the synthesis of the core scaffold with an automated system for subsequent reactions, a high-throughput platform for the generation of a diverse library of 2,3,4,6-tetrasubstituted pyridines could be established. Such an approach would accelerate the discovery of new molecules with interesting properties. The reduction of reaction times from hours to minutes has been demonstrated in the flow synthesis of other heterocyclic systems. mdpi.com

Novel Catalyst Development for Transformations Involving the Compound

The iodo group at the 4-position is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. While standard palladium catalysts are often effective, the specific electronic and steric environment of this compound may require the development of novel catalytic systems for optimal efficiency and scope.

Research into new ligands and catalyst formulations could lead to milder reaction conditions, lower catalyst loadings, and tolerance of a broader range of functional groups. For example, recent studies have highlighted novel palladium-phosphine ligand systems that are highly effective for the cross-coupling of heteroaryl iodides at room temperature. nih.gov Another study demonstrated that catalyst systems using certain biarylphosphine ligands can overcome the challenges often associated with aryl iodides in C-N cross-coupling reactions. nih.gov Developing catalysts specifically tailored for the unique substrate of this compound could unlock new synthetic possibilities.

Moreover, exploring photocatalysis for the functionalization of this compound is another promising direction. Light-promoted reactions can offer unique reactivity pathways that are not accessible through traditional thermal methods. organic-chemistry.org

Potential for Derivatization Towards Unexplored Chemical Space

"Chemical space" encompasses all possible small organic molecules. nih.gov The exploration of this vast space is a central theme in drug discovery and materials science. This compound serves as an excellent starting point for venturing into unexplored regions of chemical space due to its multiple functionalization points.

The true potential of this compound lies in its use as a versatile building block for creating highly substituted pyridines, which are prevalent in bioactive molecules. nih.govillinois.edu A systematic derivatization strategy could involve:

Cross-coupling at the 4-position: Introducing a wide variety of aryl, heteroaryl, alkyl, and alkynyl groups via the iodo moiety.

Substitution of the 3-nitro group: Replacing the nitro group with various nucleophiles to install different functionalities.

Modification of the methyl groups: Functionalization of the methyl groups through, for example, radical-based reactions.

C-H functionalization at the 5-position: Adding a substituent at the last remaining ring position.

This multi-pronged approach would allow for the generation of a library of compounds with a high degree of structural diversity, starting from a single, well-defined scaffold. The resulting molecules could be screened for a wide range of applications, from pharmaceuticals to materials science.

Q & A

Q. What are the common synthetic routes for 4-Iodo-2,6-dimethyl-3-nitropyridine?

The compound can be synthesized via substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki or Stille couplings) is effective for introducing aryl/heteroaryl groups to the pyridine ring. Substitution reactions with nucleophiles like sodium azide or thiocyanate may also be employed, depending on the desired functionalization. Reaction optimization often involves temperature control, solvent selection (e.g., DMF or THF), and catalyst loading adjustments to improve yields .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. X-ray crystallography may resolve stereochemical details, while infrared (IR) spectroscopy identifies functional groups like nitro (-NO₂) and iodo (-I) substituents .

Q. What safety protocols should be followed when handling this compound?

While specific safety data for this compound is limited, general precautions for nitro- and iodo-substituted pyridines apply: use fume hoods, wear nitrile gloves, and avoid inhalation. Stability under varying conditions (e.g., light, temperature) should be tested empirically, as nitro groups can pose explosive risks under extreme conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence biological activity, such as CYP1B1 inhibition?

Studies on analogous pyridine derivatives reveal that substituent position significantly impacts activity. For instance, pyridine rings at the C2 position of a steroidal core showed stronger CYP1B1 inhibition than C3/C4 positions due to enhanced steric and electronic interactions with the enzyme's active site. Activity can be assessed via ethoxyresorufin-O-deethylase (EROD) assays, with IC₅₀ values quantifying potency .

Q. How can computational methods predict the compound’s reactivity and enzyme interactions?

Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict charge-transfer interactions with metal surfaces or enzymes. Molecular docking simulations (e.g., AutoDock Vina) evaluate binding affinities to targets like CYP1B1, identifying key residues (e.g., Phe231, Leu294) for hydrogen bonding or π-π stacking .

Q. What challenges arise in optimizing reaction yields during synthesis?

Competing side reactions (e.g., dehalogenation or nitro-group reduction) require careful control of reaction conditions. For coupling reactions, catalyst poisoning by iodide byproducts may necessitate ligand optimization (e.g., using SPhos instead of PPh₃) or scavengers like activated carbon. Solvent polarity and temperature gradients are critical for regioselectivity .

Q. How does the electronic structure of the pyridine ring influence corrosion inhibition?

Pyridine derivatives act as corrosion inhibitors via donor-acceptor interactions between lone pairs on nitrogen/oxygen atoms and metal surfaces. Nitro and iodo groups enhance electron-withdrawing effects, stabilizing adsorbed layers on metals like steel. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization validate inhibition efficiency .

Q. What strategies enable functionalization of this compound for derivative synthesis?

Directed ortho-metalation (DoM) using strong bases (e.g., LDA) allows selective functionalization at the 2- or 6-methyl positions. Reductive amination or nucleophilic aromatic substitution can introduce amines or thiols, respectively. Protecting groups (e.g., Boc for amines) may be required to prevent undesired side reactions .

Q. How does this compound compare to structurally similar pyridine derivatives in stability and bioactivity?

Comparative studies using analogs like 4-chloro-2-methoxy-3-nitropyridine reveal that iodo substituents enhance metabolic stability due to slower enzymatic dehalogenation. In vitro assays (e.g., microsomal stability tests) and pharmacokinetic profiling in rodent models quantify half-life and bioavailability differences .

Q. What methodologies assess metabolic stability and in vivo pharmacokinetics?

Rat models are used to measure plasma concentration-time profiles via LC-MS/MS. Key parameters include clearance rate (CL), volume of distribution (Vd), and half-life (t₁/₂). Metabolite identification employs high-resolution MS and NMR to trace biotransformation pathways (e.g., nitro reduction or methyl oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.